molecular formula C14H10BrCl2NO B3618724 N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzamide

N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzamide

Cat. No. B3618724
M. Wt: 359.0 g/mol
InChI Key: XHROMZJWZHFYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzamide, also known as BMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMD is a member of the benzamide family, which is known for its diverse biological activities, including antitumor, antibacterial, and antifungal properties.

Mechanism of Action

The exact mechanism of action of N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzamide is not fully understood, but it is thought to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is associated with various diseases, including cancer. By inhibiting HDAC activity, this compound can alter gene expression patterns in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to possess antibacterial and antifungal properties. It has also been shown to inhibit the growth of certain parasites, making it a potential candidate for the treatment of parasitic infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzamide for lab experiments is its high yield and purity, which makes it easy to work with. Additionally, this compound has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for researchers. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for cancer cells. Another direction is the investigation of this compound's potential as a treatment for parasitic infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as antibacterial and antifungal therapy.
In conclusion, this compound is a promising chemical compound with potential applications in various fields, particularly cancer research. Its high yield and purity make it an attractive option for lab experiments, and its well-understood mechanism of action makes it a reliable tool for researchers. Further research is needed to fully realize the potential of this compound and its derivatives in the treatment of various diseases.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to exhibit potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NO/c1-8-2-5-13(11(15)6-8)18-14(19)10-7-9(16)3-4-12(10)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHROMZJWZHFYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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